molecular formula C16H15NO5 B5705399 N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide

N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B5705399
M. Wt: 301.29 g/mol
InChI Key: ZUSXGHBDLHTQRJ-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide is an organic compound belonging to the class of dimethoxybenzenes These compounds are characterized by a benzene ring substituted with two methoxy groups

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-19-12-6-11(7-13(8-12)20-2)17-16(18)10-3-4-14-15(5-10)22-9-21-14/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSXGHBDLHTQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide typically involves the reaction of 3,5-dimethoxyaniline with 1,3-benzodioxole-5-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions to those used in laboratory settings, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogenating agents (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The methoxy and carboxamide groups may play a role in binding to these targets, influencing their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A compound with similar methoxy substitutions but different overall structure and biological activity.

    N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide: Another compound with similar methoxy substitutions but different functional groups and applications.

Uniqueness

N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide is unique due to its combination of a benzodioxole moiety and a carboxamide group, which imparts distinct chemical and biological properties

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